molecular formula C29H27N3O5 B613459 Fmoc-His(3-Bom)-OH CAS No. 84891-19-0

Fmoc-His(3-Bom)-OH

Cat. No.: B613459
CAS No.: 84891-19-0
M. Wt: 497.55
InChI Key: CJBFCDKGOPEUOF-MHZLTWQESA-N
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Description

Fmoc-His(3-Bom)-OH: is a derivative of histidine, an essential amino acid. The compound is often used in peptide synthesis due to its protective groups, which help in the stepwise construction of peptides. The Fmoc group (9-fluorenylmethoxycarbonyl) is a common protecting group for the amino function, while the 3-Bom (3-bromo) group is used to protect the imidazole side chain of histidine.

Scientific Research Applications

Chemistry:

  • Used in solid-phase peptide synthesis (SPPS) for the stepwise construction of peptides.
  • Protecting groups help in the selective deprotection and coupling reactions.

Biology:

  • Peptides synthesized using Fmoc-His(3-Bom)-OH can be used in studying protein-protein interactions.
  • Useful in the synthesis of peptide-based drugs.

Medicine:

  • Peptide drugs synthesized using this compound can be used in various therapeutic applications, including cancer treatment and antimicrobial therapies.

Industry:

  • Used in the production of peptide-based materials and coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-His(3-Bom)-OH typically involves the protection of the histidine amino acid. The Fmoc group is introduced using Fmoc chloride in the presence of a base such as sodium carbonate. The 3-Bom group is introduced by reacting histidine with a brominating agent like N-bromosuccinimide (NBS).

Industrial Production Methods: Industrial production methods for this compound would involve large-scale synthesis using automated peptide synthesizers. The process would be optimized for yield and purity, often involving multiple purification steps such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The imidazole ring of histidine can undergo oxidation, though this is less common due to the protective groups.

    Reduction: Reduction reactions are not typically performed on this compound due to the presence of protective groups.

    Substitution: The bromine atom in the 3-Bom group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Fmoc Protection: Fmoc chloride, sodium carbonate.

    3-Bom Protection: N-bromosuccinimide (NBS), acetonitrile.

Major Products:

    Fmoc-His(3-Bom)-OH: is the primary product, with potential side products depending on reaction conditions and purity of reagents.

Mechanism of Action

Mechanism:

  • The Fmoc group protects the amino group of histidine, preventing unwanted reactions during peptide synthesis.
  • The 3-Bom group protects the imidazole side chain, allowing for selective reactions at other sites.

Molecular Targets and Pathways:

  • The compound itself does not have a direct biological target but is used to synthesize peptides that can interact with various biological targets.

Comparison with Similar Compounds

    Fmoc-His(Trt)-OH: Uses a trityl group for side chain protection.

    Boc-His(3-Bom)-OH: Uses a tert-butyloxycarbonyl (Boc) group for amino protection.

    Z-His(3-Bom)-OH: Uses a benzyloxycarbonyl (Z) group for amino protection.

Uniqueness:

  • The combination of Fmoc and 3-Bom groups provides a unique set of protective features that are particularly useful in peptide synthesis.

Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[3-(phenylmethoxymethyl)imidazol-4-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H27N3O5/c33-28(34)27(14-21-15-30-18-32(21)19-36-16-20-8-2-1-3-9-20)31-29(35)37-17-26-24-12-6-4-10-22(24)23-11-5-7-13-25(23)26/h1-13,15,18,26-27H,14,16-17,19H2,(H,31,35)(H,33,34)/t27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJBFCDKGOPEUOF-MHZLTWQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCN2C=NC=C2CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COCN2C=NC=C2C[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H27N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60718553
Record name 3-[(Benzyloxy)methyl]-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-histidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60718553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

497.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84891-19-0
Record name 3-[(Benzyloxy)methyl]-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-histidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60718553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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